molecular formula C12H11ClN2O2 B1460397 2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine CAS No. 1020995-63-4

2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine

Cat. No.: B1460397
CAS No.: 1020995-63-4
M. Wt: 250.68 g/mol
InChI Key: XNZMNPBNINKIJX-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The general steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency, mild reaction conditions, and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted pyrazine derivatives.

Scientific Research Applications

2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methoxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-6-11(13)15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZMNPBNINKIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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